molecular formula C13H12N2O2 B13130423 3-(Benzyloxy)picolinamide CAS No. 24059-86-7

3-(Benzyloxy)picolinamide

Cat. No.: B13130423
CAS No.: 24059-86-7
M. Wt: 228.25 g/mol
InChI Key: KHKMKPMVKSVVMC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)picolinamide is an organic compound that belongs to the class of picolinamides It features a benzyloxy group attached to the third position of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)picolinamide typically involves the reaction of picolinamide with benzyl alcohol in the presence of a catalyst. One common method employs palladium(II) trifluoroacetate (Pd(TFA)2) as the catalyst in n-octane. The reaction proceeds through a condensation mechanism, where picolinamide reacts with benzyl alcohol to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)picolinamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzylamine.

Scientific Research Applications

3-(Benzyloxy)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it binds to the Qi-site in the cytochrome bc1 complex, inhibiting its function and leading to the death of the fungal cells . The compound’s structure allows it to form hydrogen bonds and other interactions with its target, disrupting normal cellular processes.

Comparison with Similar Compounds

    Picolinamide: The parent compound, which lacks the benzyloxy group.

    Benzamide: A structurally related compound with a benzyl group attached to an amide.

    2-Picolinamide: Another derivative of picolinamide with different substitution patterns.

Uniqueness: 3-(Benzyloxy)picolinamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

24059-86-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-phenylmethoxypyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,16)

InChI Key

KHKMKPMVKSVVMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)N

Origin of Product

United States

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